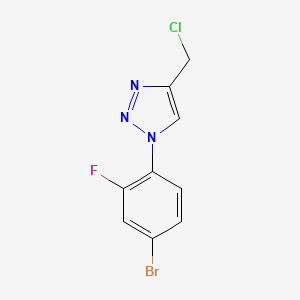
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a triazole ring with a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the triazole ring and the introduction of the chloromethyl group. Common reagents used in these reactions include bromine, fluorine gas, and chloromethylating agents such as chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.
Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or sodium hydroxide can be used, often requiring elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.
Reduction: Hydroxyl-substituted phenyl rings.
Substitution: Amines or alcohols attached to the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The triazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to its specific combination of halogenated phenyl and triazole groups. Similar compounds include:
1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group.
1-(4-bromo-2-fluorophenyl)-4-(methyl)-1H-1,2,3-triazole: Contains a methyl group instead of chloromethyl.
1-(4-bromo-2-fluorophenyl)-4-(chloroethyl)-1H-1,2,3-triazole: Has an ethyl group attached to the chlorine atom.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYPRLIRDEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


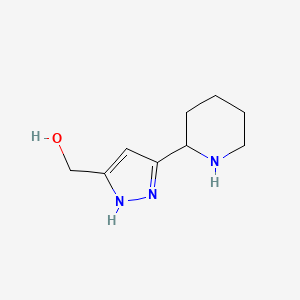
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
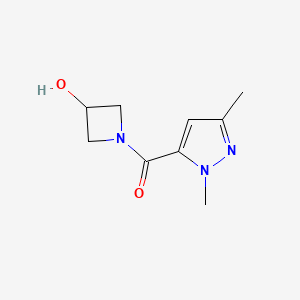
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
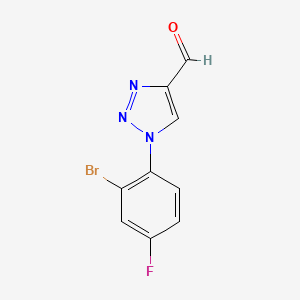
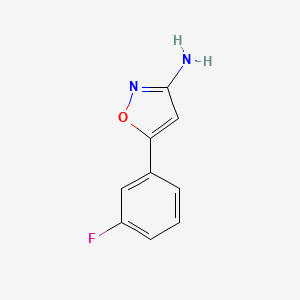
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)
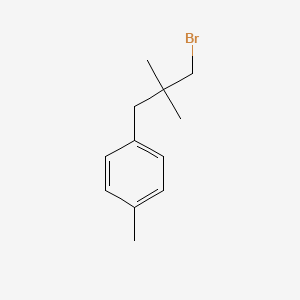
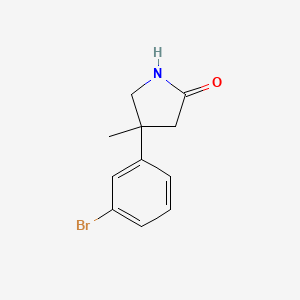
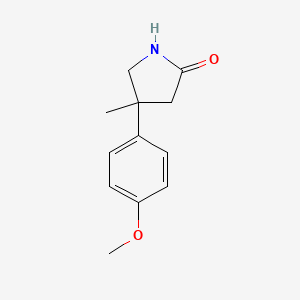
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)
![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
